5-Fluoro-2-propylisoindole-1,3-dione

Description

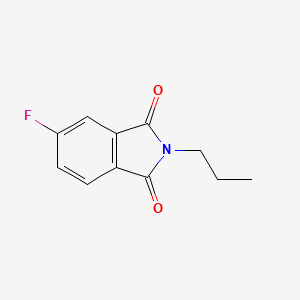

5-Fluoro-2-propylisoindole-1,3-dione is a fluorinated isoindole derivative characterized by a fluorine atom at position 5 and a propyl group at position 2 of the isoindole-1,3-dione core. Its molecular formula is C₁₁H₁₀FNO₂, with a molecular weight of 207.21 g/mol. The compound’s structure combines the electron-withdrawing effects of fluorine with the hydrophobic propyl chain, influencing its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

5-fluoro-2-propylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11(13)15/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRQHOSQVRFRET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C1=O)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Fluoro-2-propylisoindole-1,3-dione can be achieved through several methods. One common approach involves the condensation of phthalic anhydride with primary amines. This method is efficient for constructing isoindole-1,3-dione building blocks . Another method involves the reaction of maleimides or maleic anhydride with styrenes, forming two C–C bonds via consecutive activation of four C–H bonds . Additionally, the cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source has been reported .

Chemical Reactions Analysis

5-Fluoro-2-propylisoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include imidazoles, tetraynes, and oxygen . For instance, the coupled oxidation of imidazoles and tetraynes can produce multifunctionalized isoindole-1,3-dione derivatives . The major products formed from these reactions are typically highly substituted isoindole-1,3-dione derivatives with complex and variable structures .

Scientific Research Applications

5-Fluoro-2-propylisoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing multifunctionalized isoindole-1,3-dione cores . In biology and medicine, isoindole-1,3-dione derivatives have shown potential as therapeutic agents due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Additionally, these compounds are used in the production of herbicides, colorants, dyes, polymer additives, and photochromic materials .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-propylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. Isoindole-1,3-dione derivatives are known to bind with high affinity to multiple receptors, which contributes to their diverse biological activities . The exact molecular targets and pathways can vary depending on the specific substitution patterns and functional groups present in the compound .

Comparison with Similar Compounds

Fluorine vs. Other Halogens

- 5-Fluoro-2-hydroxyisoindoline-1,3-dione (): Replacing fluorine with hydroxyl or other halogens (e.g., chlorine or bromine) alters reactivity.

- However, chlorine’s larger atomic radius may reduce steric compatibility compared to fluorine .

Position 2 Substituents

- 5-Amino-2-propylisoindoline-1,3-dione (): The propyl group enhances lipophilicity compared to methyl or benzyl groups, improving membrane permeability but reducing aqueous solubility. This trade-off is critical in drug design for balancing bioavailability and tissue penetration .

- In contrast, the propyl group in 5-fluoro-2-propylisoindole-1,3-dione offers simpler hydrophobicity .

Physicochemical Properties

| Compound Name | Substituents (Position 5/2) | Molecular Weight (g/mol) | LogP (Predicted) | Key Properties |

|---|---|---|---|---|

| This compound | F / Propyl | 207.21 | 2.1 | Moderate solubility, high stability |

| 5-Chloro-2-hydroxyisoindoline-1,3-dione | Cl / Hydroxyl | 199.59 | 1.3 | Polar, prone to hydrogen bonding |

| 5-Amino-2-cyclopropylisoindoline-1,3-dione | NH₂ / Cyclopropyl | 202.21 | 1.8 | Enhanced metabolic stability |

| 5-Nitro-2-phenylisoindole-1,3-dione | NO₂ / Phenyl | 254.22 | 2.9 | High lipophilicity, aromatic interactions |

Table 1. Comparative physicochemical properties of isoindole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.